tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

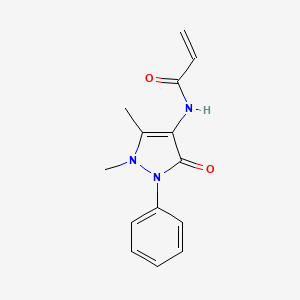

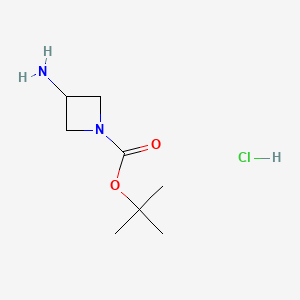

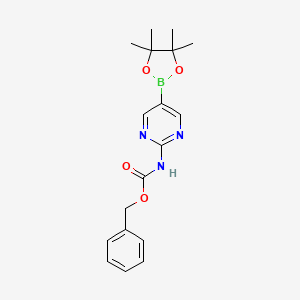

“tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1210273-37-2 . It has a molecular weight of 208.69 and its molecular formula is C8H16N2O2.ClH .

Molecular Structure Analysis

The InChI code for “tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride” is 1S/C8H16N2O2.ClH/c1-8 (2,3)12-7 (11)10-4-6 (9)5-10;/h6H,4-5,9H2,1-3H3;1H .Physical And Chemical Properties Analysis

“tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride” is a clear colourless to pale yellow oil . It has a density of 1.1g/ml and a refractive index of 1.4650 . It is soluble in DMSO, Methanol, and Water .Applications De Recherche Scientifique

Synthesis and Characterization

One prominent area of research involves the synthesis and characterization of compounds related to tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride. Studies have detailed the synthesis of various azetidine derivatives and their subsequent characterization through techniques such as LCMS, NMR, IR, and X-ray diffraction. For instance, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, characterized by spectroscopic evidence and X-ray diffraction, showing weak C-H···O intermolecular interactions and aromatic π–π stacking interactions forming a three-dimensional architecture (Sanjeevarayappa et al., 2015). Although not directly tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride, this study provides insight into the structural and synthetic versatility of azetidine derivatives.

Pharmaceutical Intermediate Synthesis

Research on the synthesis of pharmaceutical intermediates using tert-butyl 3-aminoazetidine as a starting material has been explored. Cui‐Feng Yang (2010) investigated two methods for synthesizing this pharmaceutical intermediate, highlighting the operability, security, and yield of these methods. This study indicates the compound's role in synthesizing more complex molecules, albeit detailing the challenges related to using sodium azide due to its toxicity and explosion risk (Yang, 2010).

Antibacterial Activity

The antibacterial activity of azetidine derivatives has also been a focus. Zhong-Cheng Song et al. (2009) synthesized 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives and evaluated their antibacterial activities, finding some compounds exhibited better activity against several bacterial strains than their analogs (Song et al., 2009).

Role in Synthesis of Anticancer Agents

A series of functionalized amino acid derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines, highlighting the potential of tert-butyl 3-aminoazetidine-1-carboxylate hydrochloride derivatives in anticancer drug development (Kumar et al., 2009).

Material Science Applications

In materials science, the local thermal activation of thin polymer films for area-selective surface chemical modification has been reported, using tert-butyl ester moieties in block copolymer films to form pending carboxylic acid groups for bioconjugation (Duvigneau et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 3-aminoazetidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-4-6(9)5-10;/h6H,4-5,9H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTVSNLYYIMMKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662450 |

Source

|

| Record name | tert-Butyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride | |

CAS RN |

1210273-37-2 |

Source

|

| Record name | tert-Butyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-3-chloro-5-methylbenzo[e][1,2,4]triazine](/img/structure/B599200.png)

![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)